
5-Chloro-AB-PINACA
Übersicht
Beschreibung
5-Chloro AB-PINACA is a synthetic cannabinoid, a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component in cannabis. These compounds are often used in research and forensic applications due to their psychoactive properties . The chemical structure of 5-Chloro AB-PINACA includes an indazole base with a chlorine atom added to the terminal carbon of the pentyl group .
Wissenschaftliche Forschungsanwendungen
5-Chloro-AB-PINACA wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Auswirkungen synthetischer Cannabinoide auf den menschlichen Körper zu untersuchen. Seine Anwendungen umfassen:
Chemie: Als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung synthetischer Cannabinoide verwendet.
Biologie: Wird in Studien eingesetzt, die die Wechselwirkung synthetischer Cannabinoide mit Cannabinoid-Rezeptoren im Gehirn untersuchen.
Medizin: Forschung zu potenziellen therapeutischen Anwendungen, obwohl seine Verwendung aufgrund seiner psychoaktiven Wirkungen begrenzt ist.
Industrie: In der forensischen Toxikologie eingesetzt, um das Vorhandensein synthetischer Cannabinoide in biologischen Proben nachzuweisen
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an Cannabinoid-Rezeptoren bindet, hauptsächlich den CB1-Rezeptor im Gehirn. Diese Bindung ahmt die Wirkung von THC nach, was zu psychoaktiven Wirkungen führt. Die beteiligten molekularen Pfade umfassen die Aktivierung von G-Protein-gekoppelten Rezeptoren, die wiederum die Neurotransmitterfreisetzung modulieren und verschiedene physiologische Prozesse beeinflussen .
Wirkmechanismus
Target of Action
5-Chloro-AB-PINACA is classified as a synthetic cannabinoid . The primary targets of this compound are the cannabinoid receptors (CB1 and CB2) of the endocannabinoid system . These receptors play a crucial role in various physiological processes including mood regulation, pain sensation, and appetite.
Mode of Action
This compound, like other synthetic cannabinoids, binds to the cannabinoid receptors, thereby inducing psychoactive effects . It is developed on an indazole base, which distinguishes it from many other synthetic cannabinoids that have an indolyl base . The addition of a chlorine atom to the terminal carbon of the pentyl group is a unique feature of this compound .
Biochemical Pathways
For instance, they can influence the levels of glutamate, dopamine, and serotonin . These neurotransmitters are involved in a wide range of functions, including mood regulation, reward processing, and sensory perception.
Pharmacokinetics
It is known that synthetic cannabinoids are rapidly eliminated from the body . The metabolites of synthetic cannabinoids, known as ester hydrolysis metabolites (EHMs), are believed to circulate in the body for a longer period .
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of comprehensive studies. It is known that synthetic cannabinoids can cause psychoactive effects similar to delta-9-tetrahydrocannabinol (thc), the primary psychoactive compound in cannabis . These effects can include altered perception, euphoria, and increased appetite.
Biochemische Analyse
Biochemical Properties
5-Chloro-AB-PINACA interacts with various biomolecules, primarily the cannabinoid receptors CB1 and CB2 . It is developed on an indazole base, distinguishing it from many JWH compounds having an indolyl base . The nature of these interactions is primarily agonistic, leading to the activation of these receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cannabinoid receptors, impacting cell signaling pathways
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cannabinoid receptors, leading to their activation This interaction results in changes in gene expression and cellular signaling
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways that interact with various enzymes or cofactors
Vorbereitungsmethoden
Die Synthese von 5-Chloro-AB-PINACA umfasst mehrere Schritte, beginnend mit der Herstellung des Indazol-Kerns. Der Syntheseweg umfasst typischerweise:
Bildung des Indazol-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.
Einführung der Chlorpentylgruppe: Die Chlorpentylgruppe wird durch nukleophile Substitutionsreaktionen eingeführt.
Carbamoylierung: Der letzte Schritt beinhaltet die Addition der Carbamoylgruppe an den Indazol-Kern
Industrielle Produktionsmethoden können die Optimierung dieser Schritte umfassen, um die Ausbeute und Reinheit zu erhöhen, wobei häufig automatisierte Synthesegeräte und strenge Qualitätskontrollmaßnahmen eingesetzt werden.
Analyse Chemischer Reaktionen
5-Chloro-AB-PINACA durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid umfassen.
Substitution: Nukleophile Substitutionsreaktionen sind üblich, insbesondere zur Einführung verschiedener funktioneller Gruppen.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Temperaturregelung, um optimale Reaktionsgeschwindigkeiten zu gewährleisten. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-AB-PINACA ähnelt anderen synthetischen Cannabinoiden wie AB-PINACA, 5-Fluoro-AB-PINACA und AB-CHMINACA. Es ist einzigartig aufgrund des Vorhandenseins des Chloratoms an der Pentylgruppe, was seine Bindungsaffinität und Potenz beeinflussen kann . Ähnliche Verbindungen umfassen:
AB-PINACA: Fehlt das Chloratom, was zu unterschiedlichen pharmakologischen Eigenschaften führt.
5-Fluoro-AB-PINACA: Enthält ein Fluoratom anstelle von Chlor, was sein chemisches Verhalten beeinflusst.
AB-CHMINACA: Ein weiteres synthetisches Cannabinoid mit einem anderen Substitutionsschema am Indazol-Kern
Eigenschaften
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMALPMUYUYES-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016737 | |
| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801552-02-2 | |
| Record name | 5-Chloro-AB-PINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-AB-PINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Q075Q5LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the prevalence of 5-chloro-AB-PINACA in Italy based on the available research?
A1: Research suggests that while this compound is present in the Italian illicit drug market, its consumption appears to be relatively low. A study analyzing hair samples from 847 individuals in Northern Italy found only two instances of this compound []. This low prevalence was also observed for other NPS, suggesting that while these substances exist within the market, their actual use might not be as widespread as perceived.
Q2: What analytical methods were used to identify this compound in the Italian study?
A2: The researchers utilized a highly sensitive and specific method called Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify this compound in hair samples []. This technique is widely regarded for its ability to detect trace amounts of substances within complex biological matrices. The researchers validated their method according to international guidelines, ensuring the accuracy and reliability of their findings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


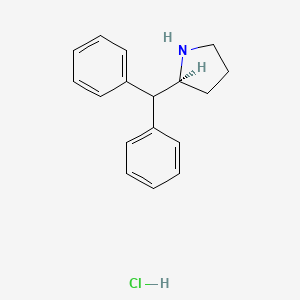
![6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B594121.png)
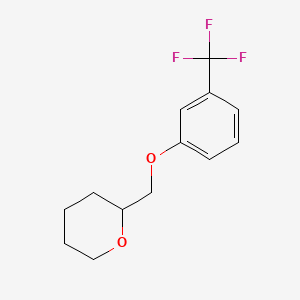
![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)


![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)
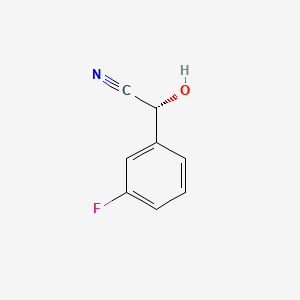
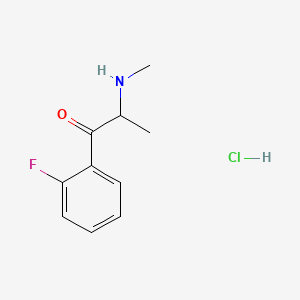
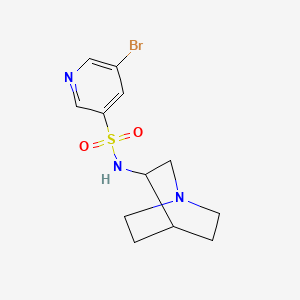
![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide](/img/structure/B594139.png)
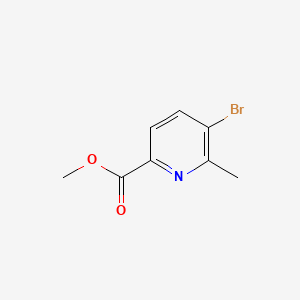
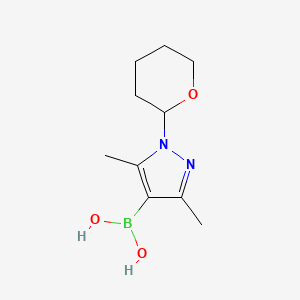
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/new.no-structure.jpg)
